Pentanimidoylamino-acetic acid

Description

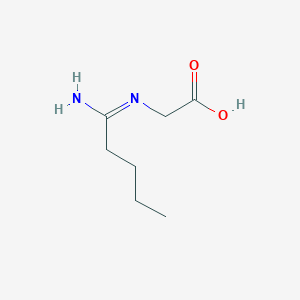

Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminopentylideneamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-2-3-4-6(8)9-5-7(10)11/h2-5H2,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDCVNHVIRGSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Pentanimidoylamino-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis pathway for Pentanimidoylamino-acetic acid, a molecule of interest in chemical and pharmaceutical research. The synthesis is based on established chemical reactions, primarily the Pinner reaction followed by condensation with glycine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Introduction

This compound, also known by its synonyms N-(1-iminopentyl)-glycine and 2-(1-aminopentylideneamino)acetic acid, is a glycine derivative with the chemical formula C7H14N2O2.[1][2] Its structure suggests potential applications as a building block in medicinal chemistry, particularly as an intermediate in the synthesis of more complex molecules such as substituted imidazoles. One notable application is its use as a reactant in the preparation of (butyl)chloroimidazolecarboxaldehyde, an intermediate for the antihypertensive drug Losartan. This guide outlines a robust two-step synthesis route for this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process:

-

Step 1: Pinner Reaction - Formation of methyl pentanimidate hydrochloride from valeronitrile (pentanenitrile).

-

Step 2: Condensation - Reaction of methyl pentanimidate hydrochloride with glycine to yield the target compound.

This pathway is efficient and utilizes readily available starting materials.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl Pentanimidate Hydrochloride

This procedure is adapted from a documented Pinner reaction for the preparation of methyl pentanimidate.

Materials:

-

Valeronitrile

-

Anhydrous Methanol

-

Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether (for precipitation and washing)

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.

-

Ice bath

-

Apparatus for generating and drying HCl gas.

Procedure:

-

A solution of valeronitrile in anhydrous methanol is prepared in the reaction flask under a nitrogen atmosphere.

-

The flask is cooled in an ice bath to 0-5 °C.

-

Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

The introduction of HCl gas is continued until the solution is saturated.

-

The reaction mixture is then stirred at a low temperature (e.g., 0-5 °C) for several hours to overnight, allowing for the formation of the Pinner salt precipitate.

-

The precipitated methyl pentanimidate hydrochloride is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Synthesis of this compound

This protocol is based on the reaction of the prepared methyl pentanimidate hydrochloride with glycine.

Materials:

-

Methyl pentanimidate hydrochloride (from Step 1)

-

Glycine

-

Methanol

-

A suitable base (e.g., sodium methoxide or triethylamine) to neutralize the hydrochloride and facilitate the reaction.

-

Solvents for purification (e.g., ethanol, water, diethyl ether).

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser.

-

Heating mantle or oil bath.

-

Filtration apparatus.

-

Rotary evaporator.

Procedure:

-

Glycine is suspended in methanol in the reaction flask.

-

A molar equivalent of a base (e.g., sodium methoxide solution in methanol) is added to the suspension to deprotonate the glycine.

-

Methyl pentanimidate hydrochloride is added to the reaction mixture in portions.

-

The reaction mixture is stirred at room temperature or gently heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then subjected to purification.

Purification of this compound

As an amino acid derivative, the product is expected to be a polar, crystalline solid.

Procedure:

-

The crude solid is first washed with a non-polar solvent like diethyl ether to remove any unreacted imidate ester.

-

Recrystallization is a primary method for purification. A suitable solvent system would likely be a mixture of a polar protic solvent (like ethanol or water) and a less polar co-solvent.

-

The crude product is dissolved in a minimal amount of the hot solvent system, and then allowed to cool slowly to induce crystallization.

-

The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Data Presentation

The following tables summarize the key chemical and expected quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 193140-43-1 | [1][2] |

| Molecular Formula | C7H14N2O2 | [1][2] |

| Molecular Weight | 158.2 g/mol | [1][2] |

| IUPAC Name | 2-(Pentanimidoylamino)acetic acid | |

| Synonyms | N-(1-iminopentyl)-glycine, 2-(1-aminopentylideneamino)acetic acid | [1] |

Table 2: Estimated Quantitative Data for the Synthesis

| Parameter | Step 1: Pinner Reaction | Step 2: Condensation & Purification |

| Starting Materials | Valeronitrile, Methanol, HCl | Methyl Pentanimidate HCl, Glycine |

| Solvent | Methanol | Methanol |

| Reaction Temperature | 0-10 °C | Room Temperature to Reflux |

| Reaction Time | 12-24 hours | 4-16 hours |

| Estimated Yield | 85-95% | 60-75% |

| Estimated Purity | >95% (as hydrochloride salt) | >98% (after recrystallization) |

Note: The estimated yields and purities are based on typical outcomes for these types of reactions and the reported yield for a subsequent reaction in the cited patent literature.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from starting materials to the purified final product.

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By following the outlined experimental protocols, researchers can produce this valuable chemical intermediate for further investigation and application in drug discovery and development. The provided data and visualizations offer a clear and concise reference for laboratory work. Further optimization of reaction conditions and purification methods may lead to improved yields and purity.

References

- 1. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2006110037A2 - Preparation of 2-substituted 4-chl0r0-5-f0rmylimidaz0les by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethanξsulphonate) catalyst - Google Patents [patents.google.com]

N-(1-Iminopentyl)glycine: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Chemical Properties, Synthesis, and Application of a Key Losartan Intermediate

Introduction

N-(1-iminopentyl)glycine, with the CAS number 193140-43-1, is a crucial intermediate in the synthesis of Losartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] This technical guide provides a comprehensive overview of the known chemical properties of N-(1-iminopentyl)glycine, its synthesis, and its subsequent conversion to 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, a key building block for Losartan. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₂ | [2][3] |

| Molecular Weight | 158.20 g/mol | [2][3] |

| CAS Number | 193140-43-1 | [3][4] |

| Appearance | Solid (predicted) | [4] |

| Boiling Point (Predicted) | 268.4 ± 42.0 °C | [2] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 3.48 ± 0.10 | [2] |

| InChI | InChI=1S/C7H14N2O2/c1-2-3-4-6(8)9-5-7(10)11/h2-5H2,1H3,(H2,8,9)(H,10,11) | [3] |

| SMILES | CCCCC(=N)NCC(=O)O | [5] |

| Synonyms | 2-Pentanimidamidoacetic acid, (Pentanimidoylamino)acetic acid | [1] |

Synthesis of N-(1-Iminopentyl)glycine

The synthesis of N-(1-iminopentyl)glycine is not explicitly detailed in readily available scientific literature. However, based on general principles of organic chemistry and information from patents concerning the synthesis of Losartan intermediates, a plausible synthetic route involves the condensation of an imido ester with glycine or a glycine derivative.

Experimental Protocol (Plausible)

Materials:

-

Methyl pentanimidate hydrochloride

-

Glycine

-

Sodium methoxide

-

Methanol

-

Diethyl ether

Procedure:

-

A solution of glycine (1 equivalent) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Sodium methoxide (1 equivalent) is added to the solution to deprotonate the glycine.

-

Methyl pentanimidate hydrochloride (1 equivalent) is added to the reaction mixture.

-

The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is triturated with diethyl ether to remove any unreacted starting materials and byproducts.

-

The solid product, N-(1-iminopentyl)glycine, is collected by filtration and dried under vacuum.

Role in Losartan Synthesis: Formation of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde

N-(1-iminopentyl)glycine serves as a key precursor in the synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, a critical intermediate for Losartan. This transformation is typically achieved through a Vilsmeier-Haack type reaction.

Experimental Protocol

Materials:

-

N-(1-iminopentyl)glycine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Sodium hydroxide solution

Procedure:

-

N-(1-iminopentyl)glycine (1 equivalent) is suspended in an inert solvent such as toluene in a multi-necked flask equipped with a stirrer, dropping funnel, and a condenser.

-

The mixture is cooled in an ice bath.

-

Phosphorus oxychloride (POCl₃) (2-3 equivalents) is added dropwise to the suspension while maintaining the temperature below 10 °C.

-

N,N-Dimethylformamide (DMF) (2-3 equivalents) is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice.

-

The pH of the aqueous layer is carefully adjusted to 8-9 with a sodium hydroxide solution.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde.

-

The crude product can be further purified by column chromatography or recrystallization.

Synthetic Pathway Diagram

Caption: Synthetic pathway to a key Losartan intermediate.

Spectral Data (Representative)

Specific, experimentally determined spectral data for N-(1-iminopentyl)glycine is not available in the public domain. The following table provides representative, predicted spectral data based on the chemical structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pentyl group protons (CH₃, CH₂, CH₂, CH₂), the methylene protons of the glycine moiety, and exchangeable protons of the imino and carboxylic acid groups. |

| ¹³C NMR | Resonances for the carbons of the pentyl chain, the imino carbon, the methylene carbon of the glycine moiety, and the carbonyl carbon of the carboxylic acid. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching (imino group), O-H stretching (carboxylic acid), C=N stretching, and C=O stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (158.20 g/mol ) and characteristic fragmentation patterns. |

Biological Activity and Signaling Pathways

Currently, there is no published research on the biological activity or potential signaling pathway involvement of N-(1-iminopentyl)glycine beyond its established role as a chemical intermediate in the synthesis of Losartan. Its reactivity is primarily of interest in the context of organic synthesis rather than pharmacology.

Conclusion

N-(1-iminopentyl)glycine is a vital, albeit not extensively studied, chemical intermediate. Its efficient synthesis and conversion are critical for the large-scale production of the antihypertensive drug Losartan. While detailed, publicly available data on its physicochemical and biological properties are scarce, this guide provides a consolidated overview based on existing patent literature and chemical principles. Further research into the properties and potential applications of this molecule could be of interest to the pharmaceutical and chemical industries.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. N-(1-Iminopentyl)glycine | LGC Standards [lgcstandards.com]

In-depth Technical Guide on the Biological Activity of Pentanimidoylamino-acetic acid

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the knowledge regarding the specific biological activity of Pentanimidoylamino-acetic acid. While this chemical entity is documented, its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules. There is a notable absence of published research detailing its direct biological effects, mechanism of action, or any associated signaling pathways.

This guide, therefore, serves to report on the current state of knowledge and highlight the areas where information is lacking, rather than providing a detailed analysis of its biological functions.

Chemical Identity and Known Applications

This compound, also known by its synonym Glycine, N-(1-iminopentyl)-, is a known chemical compound. Its presence is noted in chemical supplier catalogs and patents, where it is consistently described as a precursor or intermediate in multi-step synthetic processes.

Specifically, "this compound" has been identified as a key building block in the synthesis of certain imidazole derivatives. These derivatives form the basis for various pharmaceutical agents, including some antihypertensive drugs. The synthesis of these more complex molecules often involves the cyclization of this compound.

Lack of Biological Activity Data

Despite its role in the synthesis of bioactive compounds, there is no readily available quantitative data from in vitro or in vivo studies that characterize the biological activity of this compound itself. This includes a lack of information on:

-

Pharmacodynamics: The biochemical and physiological effects of the compound on the body.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion of the compound.

-

Toxicology: The potential adverse effects of the compound.

-

Mechanism of Action: The specific molecular targets and pathways through which the compound might exert an effect.

Consequently, it is not possible to fulfill the request for tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways directly related to "this compound."

Future Research Directions

The absence of data on the biological activity of this compound presents an opportunity for future research. Investigating the standalone properties of this molecule could yield valuable insights. Potential areas of exploration could include:

-

Screening for Biological Activity: Conducting a broad range of biological assays to identify any potential therapeutic or toxic effects.

-

Computational Modeling: Using in silico methods to predict potential biological targets and activities based on the molecule's structure.

-

Structure-Activity Relationship (SAR) Studies: Comparing the activity of the final synthesized drugs with that of the intermediate to understand the contribution of different chemical moieties.

Conclusion

A Technical Guide on the Endogenous Precursors of Creatine

Introduction

Creatine, an organic compound paramount for energy homeostasis in vertebrates, plays a critical role in cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. Its phosphorylated form, phosphocreatine, serves as a rapidly accessible reservoir of high-energy phosphate for the regeneration of adenosine triphosphate (ATP). The synthesis of creatine is an endogenous process involving a series of enzymatic reactions with specific amino acid precursors. This document provides a detailed technical overview of the established biosynthetic pathway of creatine, focusing on its precursors, the enzymes involved, and the experimental methodologies used to study this vital metabolic process. While the term "Pentanimidoylamino-acetic acid" was specified, it does not correspond to a recognized compound in the scientific literature related to creatine metabolism. Therefore, this guide will focus on the scientifically validated precursors: glycine, L-arginine, and S-adenosylmethionine (SAM).

The Established Biosynthetic Pathway of Creatine

The endogenous synthesis of creatine is a two-step process that occurs primarily in the kidneys and liver.

-

Step 1: Formation of Guanidinoacetate (GAA) The initial reaction involves the transfer of an amidino group from L-arginine to glycine. This reaction is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT) and results in the formation of guanidinoacetate (GAA) and L-ornithine. This step predominantly takes place in the kidneys.

-

Step 2: Methylation of Guanidinoacetate Guanidinoacetate is then transported to the liver, where it undergoes methylation. The enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to GAA. This reaction yields creatine and S-adenosylhomocysteine (SAH).

Following its synthesis, creatine is released into the bloodstream and taken up by tissues with high energy requirements, such as muscle and brain, via a specific creatine transporter, CRT (encoded by the SLC6A8 gene).

Quantitative Data on Creatine Biosynthesis Enzymes

The efficiency of creatine synthesis is dependent on the kinetic properties of the enzymes AGAT and GAMT. The following table summarizes key quantitative data for these enzymes.

| Enzyme | Substrate | Michaelis Constant (K_m) | Optimal pH | Tissue Localization (Primary) |

| L-arginine:glycine amidinotransferase (AGAT) | L-arginine | 1-3 mM | ~7.5 | Kidney, Pancreas |

| Glycine | 1-5 mM | |||

| Guanidinoacetate N-methyltransferase (GAMT) | Guanidinoacetate (GAA) | 50-100 µM | ~7.4 | Liver, Pancreas |

| S-adenosylmethionine (SAM) | 20-60 µM |

Signaling Pathways and Experimental Workflows

Creatine Biosynthesis Pathway

The following diagram illustrates the two-step enzymatic process of endogenous creatine synthesis.

Caption: The two-step biosynthesis of creatine, initiated in the kidney and completed in the liver.

Experimental Workflow for Assessing Creatine Precursor Metabolism

This diagram outlines a typical experimental workflow to evaluate the efficacy of a potential creatine precursor in a preclinical model.

Caption: A generalized workflow for the in vivo evaluation of a potential creatine precursor.

Experimental Protocols

1. Protocol for AGAT and GAMT Enzyme Activity Assay

This protocol describes a common method for determining the activity of AGAT and GAMT in tissue homogenates.

-

Objective: To quantify the rate of GAA and creatine formation, respectively.

-

Materials:

-

Tissue sample (e.g., kidney or liver)

-

Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with protease inhibitors)

-

AGAT reaction buffer (containing L-arginine and glycine)

-

GAMT reaction buffer (containing GAA and SAM)

-

Quenching solution (e.g., perchloric acid)

-

High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)

-

-

Methodology:

-

Tissue Homogenization: Homogenize fresh or frozen tissue samples in ice-cold homogenization buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

-

Enzyme Reaction:

-

For AGAT: Incubate a known amount of protein from the supernatant with the AGAT reaction buffer at 37°C for a specified time (e.g., 30-60 minutes).

-

For GAMT: Incubate a known amount of protein from the supernatant with the GAMT reaction buffer at 37°C for a specified time.

-

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Quantification of Products:

-

Analyze the reaction mixture using HPLC or LC-MS/MS to quantify the amount of GAA (for AGAT activity) or creatine (for GAMT activity) produced.

-

-

Calculation of Activity: Express the enzyme activity as nmol of product formed per minute per mg of protein (nmol/min/mg).

-

2. Protocol for Quantification of Creatine and Related Metabolites in Biological Samples

This protocol outlines a standard procedure for measuring creatine, phosphocreatine, and GAA in tissues and biofluids.

-

Objective: To determine the concentrations of key metabolites in the creatine pathway.

-

Materials:

-

Biological sample (e.g., muscle tissue, plasma, urine)

-

Internal standards (stable isotope-labeled analogs of the analytes)

-

Extraction solvent (e.g., methanol/acetonitrile mixture)

-

LC-MS/MS system

-

-

Methodology:

-

Sample Preparation:

-

For tissue samples, homogenize in the extraction solvent.

-

For liquid samples (plasma, urine), perform a protein precipitation step with the extraction solvent.

-

-

Internal Standard Spiking: Add a known concentration of the internal standards to all samples, calibrators, and quality controls.

-

Extraction and Centrifugation: Vortex the samples and then centrifuge to pellet precipitated proteins and other solids.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for analysis.

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic column (e.g., HILIC or reversed-phase).

-

Detect and quantify the analytes and their corresponding internal standards using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis: Construct a calibration curve using the peak area ratios of the analytes to their internal standards. Use this curve to calculate the concentration of each metabolite in the unknown samples.

-

The biosynthesis of creatine is a well-characterized and fundamental metabolic pathway. A thorough understanding of its precursors—L-arginine, glycine, and SAM—and the enzymes that regulate their conversion is essential for research into metabolic disorders, neurodegenerative diseases, and sports performance. The experimental protocols and analytical methods described herein provide a robust framework for scientists and drug development professionals to investigate the intricacies of creatine metabolism and to evaluate novel therapeutic strategies targeting this vital pathway.

solubility and stability of N-(1-iminopentyl)glycine

An In-depth Technical Guide to the Predicted Solubility and Stability of N-(1-iminopentyl)glycine

Abstract

N-(1-iminopentyl)glycine (CAS 193140-43-1) is a glycine derivative utilized as a reactant in the synthesis of losartan intermediates[1][2]. As a molecule featuring a hydrophilic amino acid backbone and a lipophilic imine-containing side chain, its physicochemical properties, particularly solubility and stability, are critical for its application in synthetic chemistry and potential consideration in drug development. This document provides a comprehensive technical overview of the predicted based on established chemical principles of its constituent functional groups. Due to a lack of published experimental data for this specific molecule, this guide also outlines detailed, standardized protocols for the empirical determination of these properties.

Chemical Structure and Properties

N-(1-iminopentyl)glycine is a Schiff base formed from the condensation of glycine and pentanal. Its structure incorporates a polar carboxylic acid group, a basic imine group, and a nonpolar pentyl chain.

-

IUPAC Name: 2-(pentanimidoylamino)acetic acid[3]

-

Predicted Properties:

Predicted Solubility Profile

The solubility of N-(1-iminopentyl)glycine is dictated by the interplay between its polar glycine moiety and its lipophilic pentyl-imine portion. While specific quantitative data is unavailable[2], a qualitative and semi-quantitative prediction can be made for common laboratory solvents. The imine group's ability to be protonated at acidic pH will significantly enhance aqueous solubility.

Table 1: Predicted Solubility of N-(1-iminopentyl)glycine

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 7.0) | Polar Protic | Moderate | The polar glycine backbone aids solubility, but the C5 alkyl chain limits it. Zwitterionic character may be present. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Buffered Aqueous | Moderate | Similar to water, with buffering capacity to maintain pH. |

| Water (pH < 4) | Acidic Aqueous | High | Protonation of the imine nitrogen (C=N) to an iminium ion (C=N⁺H) and suppression of carboxylate formation increases polarity and water solubility. |

| Water (pH > 10) | Basic Aqueous | Moderate to High | Deprotonation of the carboxylic acid to a carboxylate enhances solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Capable of solvating both polar (acid, imine) and non-polar (alkyl chain) parts of the molecule. |

| Ethanol / Methanol | Polar Protic | High | Good balance of polarity and non-polarity to dissolve the molecule. |

| Dichloromethane (DCM) | Non-polar | Low to Moderate | The non-polar pentyl chain will favor solubility, but the polar glycine headgroup will limit it. |

| Hexanes | Non-polar | Very Low | The high polarity of the glycine and imine groups prevents dissolution in highly non-polar solvents. |

Predicted Stability Profile and Degradation Pathway

The primary point of instability in N-(1-iminopentyl)glycine is the imine (Schiff base) linkage. This bond is susceptible to hydrolysis, breaking down into its constituent amine (glycine) and aldehyde (pentanal). The rate of this hydrolysis is highly dependent on pH.

-

Acidic Conditions (pH < 6): Hydrolysis is rapid. The reaction is catalyzed by acid, which protonates the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Neutral to Mildly Basic Conditions (pH 7-9): The imine bond is generally at its most stable. In this range, the rate of hydrolysis is typically at a minimum[6][7].

-

Strongly Basic Conditions (pH > 10): The rate of hydrolysis can increase again, though typically not as rapidly as in acidic conditions.

Metal ions can also catalyze the hydrolysis process[8].

Table 2: Predicted Stability of N-(1-iminopentyl)glycine in Aqueous Solution

| Condition | Temperature | Predicted Half-Life | Primary Degradation Pathway |

| pH 3.0 | 25 °C | Minutes to Hours | Rapid acid-catalyzed hydrolysis |

| pH 5.0 | 25 °C | Hours to Days | Moderate acid-catalyzed hydrolysis |

| pH 7.4 | 25 °C | Days to Weeks | Slow, uncatalyzed hydrolysis |

| pH 9.0 | 25 °C | Weeks | Generally the most stable pH range[6][7] |

| Presence of Metal Ions (e.g., Cu²⁺, Fe³⁺) | 25 °C, pH 7.4 | Significantly Reduced | Metal-catalyzed hydrolysis[8] |

| Elevated Temperature (>40 °C) | pH 7.4 | Reduced | Thermally accelerated hydrolysis |

Imine Hydrolysis Pathway

The equilibrium between the imine and its precursors is pH-dependent. The diagram below illustrates the acid-catalyzed hydrolysis mechanism, which is the most significant degradation pathway in aqueous solutions.

Experimental Protocols

To obtain definitive data, the following experimental protocols are recommended.

Protocol for Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of N-(1-iminopentyl)glycine (e.g., 10-20 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, DMSO) in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling and Dilution: Carefully remove a known volume of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with an appropriate mobile phase for the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the supernatant based on the dilution factor. This value represents the solubility of the compound in mg/mL or mmol/L.

Protocol for Stability Assessment (HPLC-Based Assay)

This protocol assesses the chemical stability of the compound under various conditions (e.g., different pH values).

-

Stock Solution Preparation: Prepare a concentrated stock solution of N-(1-iminopentyl)glycine in a suitable organic solvent (e.g., DMSO or Acetonitrile) where it is known to be stable.

-

Incubation Sample Preparation:

-

Prepare a series of aqueous buffers at the desired pH values (e.g., pH 3, 5, 7.4, 9).

-

Spike a small volume of the stock solution into a larger volume of each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the initial percentage of organic solvent is low (<1%) to not affect the buffer's properties.

-

-

Time-Point Analysis:

-

Immediately after preparation (t=0), take an aliquot from each sample, quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and analyze via HPLC to determine the initial concentration.

-

Incubate the remaining samples in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

At subsequent time points (e.g., 1, 4, 8, 24, 48 hours), withdraw additional aliquots, quench, and analyze by HPLC.

-

-

Data Analysis:

-

Develop an HPLC method that effectively separates the parent compound from its degradation products (glycine and pentanal).

-

Plot the percentage of the parent compound remaining versus time for each condition.

-

Calculate the degradation rate constant (k) and the half-life (t₁/₂) for the compound at each pH.

-

Visualization of Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive stability study.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Cas 193140-43-1,Glycine, N-(1-iminopentyl)- (9CI) | lookchem [lookchem.com]

- 3. N-(1-Iminopentyl)glycine | LGC Standards [lgcstandards.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Pentanimidoylamino-acetic Acid in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanimidoylamino-acetic acid, also known by its systematic name N-(1-iminopentyl)glycine, is a crucial intermediate in the synthesis of valuable pharmaceutical compounds. This technical guide provides an in-depth overview of its molecular structure, synthesis, and application, with a focus on its role in the production of the angiotensin II receptor antagonist, Losartan. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to effectively utilize this compound in their synthetic endeavors.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C7H14N2O2 and a molecular weight of approximately 158.2 g/mol .[1] Its structure features a glycine moiety linked to a pentanimidoyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 193140-43-1 | [1] |

| Molecular Formula | C7H14N2O2 | [1] |

| Molecular Weight | 158.2 g/mol | [1] |

| Synonyms | Glycine, N-(1-iminopentyl)-; 2-(1-aminopentylideneamino)acetic acid | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of glycine with methyl pentanimidate. A detailed experimental protocol is provided below, based on established patent literature.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Glycine (18.77 g, 0.25 mol)

-

Methanol (80 ml)

-

Water (4.5 ml)

-

30% strength sodium hydroxide solution

-

Methyl pentanimidate (68.81 g of a 42% strength solution in toluene = 0.25 mol)

-

Toluene (75 ml)

Procedure:

-

A suspension of glycine in methanol and water is prepared and stirred.

-

The suspension is cooled to 0°C.

-

The pH of the suspension is adjusted to 9.6 by the addition of a 30% strength sodium hydroxide solution.

-

Methyl pentanimidate in toluene is added to the suspension over a period of 5 minutes.

-

The reaction mixture is stirred for 18 hours at room temperature.

-

The resulting suspension is filtered.

-

The filter cake is washed with toluene and dried.

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Yield | 25.45 g (64% based on glycine) | [2] |

| Purity (by 1H-NMR) | > 95% | [2] |

| 1H-NMR (CH3OD, 400 MHz) δ | 0.94 (3H, t); 1.43 (2H, m); 1.70 (2H, m); 2.50 (2H, t); 3.75 (2H, s) | [2] |

Application in the Synthesis of a Losartan Intermediate

This compound is a key reactant in the Vilsmeier-Haack reaction to produce 2-butyl-4-chloro-5-formylimidazole, a critical intermediate in the synthesis of the antihypertensive drug, Losartan.

Experimental Protocol: Synthesis of 2-butyl-5-chloroimidazole-4-carbaldehyde[2]

Materials:

-

This compound (15.82 g, 100 mmol)

-

Toluene (75 ml)

-

Phosphorus oxychloride (43.80 g, 280 mmol)

-

N,N-dimethylformamide (20.57 g, 280 mmol)

-

Water (80 ml)

-

Ethyl acetate (80 ml)

-

Celite (5 g)

-

30% strength sodium hydroxide solution

Procedure:

-

Phosphorus oxychloride is added to a suspension of (pentanimidoylamino)acetic acid in toluene over 5 minutes.

-

The mixture is heated to 80°C.

-

N,N-dimethylformamide is added over 7 minutes, during which the temperature rises to 96°C.

-

The mixture is stirred for 2 hours at 100°C and then cooled to 30°C.

-

The reaction mixture is poured into water with stirring, maintaining the temperature below 30°C.

-

Ethyl acetate and Celite are added, and the pH is adjusted to 1.2 with 30% strength sodium hydroxide solution.

-

The mixture is filtered, and the phases are separated at 30°C.

-

The organic phase is washed twice with water and then concentrated to dryness.

Table 3: Quantitative Data for the Synthesis of 2-butyl-5-chloroimidazole-4-carbaldehyde

| Parameter | Value | Reference |

| Yield | 13.39 g (58% based on (pentanimidoylamino)acetic acid) | [2] |

| HPLC Purity | 81.4% | [2] |

| Melting Point | 90°C | [3] |

| 1H-NMR (250MHz, CDCl3) δ | 0.94(t,3H), 1.40(sex,2H), 1.77(quin,2H), 2.83(t,2H), 9.55(s,1H) | [4] |

| Elemental Analysis (Calculated) | C, 51.48; H, 5.94; N, 15.01 | [4] |

| Elemental Analysis (Found) | C, 51.38; H, 6.03; N, 14.78 | [4] |

Synthetic Workflow Visualization

The following diagram illustrates the two-step synthesis of the Losartan intermediate, 2-butyl-4-chloro-5-formylimidazole, starting from glycine and methyl pentanimidate, with this compound as the key intermediate.

Caption: Synthetic pathway for 2-butyl-4-chloro-5-formylimidazole.

Conclusion

This compound serves as a vital building block in medicinal chemistry, particularly in the synthesis of Losartan. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for chemists and researchers in the pharmaceutical industry. The efficient two-step synthesis of the key imidazole intermediate highlights a practical application of this compound, enabling the large-scale production of this important therapeutic agent. Further research into the optimization of these synthetic steps could lead to even more efficient and cost-effective manufacturing processes.

References

- 1. clearsynth.com [clearsynth.com]

- 2. CA2194119C - Process for the preparation of 2-substituted 5-chloroimidazole-4-carbaldehydes - Google Patents [patents.google.com]

- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Role of Pentanimidoylamino-acetic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanimidoylamino-acetic acid is a crucial chemical intermediate primarily utilized in the synthesis of a class of antihypertensive drugs known as sartans, which are angiotensin II receptor blockers (ARBs). While not a therapeutic agent in itself, its significance lies in its role as a key building block for active pharmaceutical ingredients (APIs) used in the management of hypertension and other cardiovascular conditions. This guide provides a comprehensive overview of its synthesis, its application in the production of sartan drug intermediates, and detailed experimental protocols.

Role in the Synthesis of Angiotensin II Receptor Blockers (Sartans)

This compound serves as a precursor in the manufacturing of Losartan and other sartan drugs.[1] Its primary application is in the formation of the imidazole ring structure, which is a core component of these pharmaceuticals. The synthesis pathway involves the conversion of this compound to 2-Butyl-4-chloro-5-formylimidazole (BCFI), a key intermediate for sartans.[1][2][3][4] This conversion is typically achieved through a Vilsmeier-Haack reaction.[4][5]

The general synthetic pathway can be visualized as follows:

Caption: Synthetic pathway from raw materials to sartan drugs via this compound.

Quantitative Data Summary

The following table summarizes the quantitative data found in the provided search results regarding the synthesis of this compound.

| Parameter | Value | Reference |

| Yield (based on glycine) | 64% | [6] |

| 90% | [6] | |

| Purity (by 1H-NMR) | > 95% | [6] |

| ~ 90% | [6] | |

| Reaction Time | 18 hours | [6] |

| 5 hours | [6] | |

| 4 hours | [2] | |

| Reaction Temperature | Room Temperature | [6] |

Experimental Protocols

Synthesis of this compound

This protocol is based on methodologies described in the provided search results.

Materials:

-

Glycine

-

Methanol

-

Water

-

30% Sodium hydroxide solution

-

Methyl pentanimidate (as a solution in toluene)

-

Toluene

Procedure:

-

A suspension of glycine (0.25 mol) in methanol (80 ml) and water (4.5 ml) is prepared in a suitable reaction vessel.[6]

-

The mixture is cooled to 0°C.[6]

-

The pH of the suspension is adjusted to 9.6 by the addition of a 30% strength sodium hydroxide solution.[6]

-

Methyl pentanimidate (0.25 mol) is added to the suspension over a period of 5-7 minutes.[6]

-

The reaction mixture is stirred at room temperature for a period ranging from 5 to 18 hours.[6]

-

Upon completion of the reaction, the suspension is filtered.[6]

-

The filter cake is washed with toluene (75 ml) and subsequently dried to yield this compound.[6]

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of 2-Butyl-5-chloroimidazole-4-carbaldehyde (BCFI) from this compound

This protocol describes the subsequent conversion of this compound to a key sartan intermediate.

Materials:

-

This compound

-

Toluene

-

Phosphorus oxychloride (POCl3)

-

N,N-dimethylformamide (DMF)

Procedure:

-

A suspension of this compound (100 mmol) in toluene (75 ml) is prepared.[6]

-

Phosphorus oxychloride (280 mmol) is added to the suspension over 5 minutes.[6]

-

The mixture is heated to 80°C.[6]

-

N,N-dimethylformamide (280 mmol) is then added over 7 minutes, during which the temperature may rise to around 96°C.[6]

-

The reaction mixture is stirred for 2 hours at 100°C.[6]

-

After stirring, the mixture is cooled to 30°C.[6]

-

The product, 2-Butyl-5-chloroimidazole-4-carbaldehyde, can then be isolated by treating the reaction mixture with water and extracting with a suitable solvent.[6]

The following diagram illustrates the workflow for the synthesis of BCFI.

Caption: Experimental workflow for the synthesis of BCFI.

Conclusion

This compound is a non-therapeutic compound that plays a vital role as a synthetic intermediate in the pharmaceutical industry. Its primary application is in the production of sartan-class antihypertensive drugs. The methodologies for its synthesis and subsequent conversion to key imidazole intermediates are well-established, providing a reliable pathway for the large-scale manufacturing of these life-saving medications. For researchers and professionals in drug development, understanding the synthesis and application of such key intermediates is fundamental to the innovation and production of therapeutic agents.

References

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. environmentclearance.nic.in [environmentclearance.nic.in]

- 3. scispace.com [scispace.com]

- 4. chemistry-chemists.com [chemistry-chemists.com]

- 5. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 | Benchchem [benchchem.com]

- 6. CA2194119C - Process for the preparation of 2-substituted 5-chloroimidazole-4-carbaldehydes - Google Patents [patents.google.com]

An In-Depth Technical Guide on N-(1-iminopentyl)glycine: Discovery, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-iminopentyl)glycine, also known by its CAS number 193140-43-1 and alternative names such as 2-Pentanimidamidoacetic acid and (Pentanimidoylamino)acetic acid, is a glycine derivative primarily recognized for its role as a key intermediate in the synthesis of the angiotensin II receptor antagonist, losartan. While commercially available and often described as a neurotransmitter analog with agonist activity at N-methyl-D-aspartate (NMDA) and glycine receptors, its documented history and discovery are intrinsically linked to advancements in pharmaceutical process chemistry rather than standalone pharmacological research. This guide provides a comprehensive overview of the available technical information regarding N-(1-iminopentyl)glycine, focusing on its synthesis, established utility, and the limited but intriguing biological context.

Discovery and History: An Intermediate in a Pharmaceutical Saga

The history of N-(1-iminopentyl)glycine is not one of a targeted therapeutic agent but rather that of a crucial, albeit transient, building block in the industrial synthesis of losartan. Its discovery is embedded within the process development of 2-butyl-4-chloro-5-formylimidazole, a key precursor to the imidazole ring of losartan.

Initial searches for a dedicated discovery narrative for N-(1-iminopentyl)glycine in peer-reviewed literature are largely unrevealing. Instead, its emergence is documented in patents detailing efficient synthetic routes to losartan intermediates. A key patent, US20080200690A1, describes a one-pot synthesis where glycine is reacted with methyl pentanimidate to form an intermediate that is then subjected to a Vilsmeier-Haack reaction to yield 2-butyl-4-chloro-5-formylimidazole. While the patent does not explicitly isolate and characterize "N-(1-iminopentyl)glycine," the reaction mechanism strongly implies its formation in situ.

Therefore, the "discovery" of N-(1-iminopentyl)glycine can be attributed to the innovative work of process chemists aiming to streamline the synthesis of a blockbuster antihypertensive drug. Its history is one of industrial application and optimization rather than traditional drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of N-(1-iminopentyl)glycine is presented in Table 1.

| Property | Value | Source |

| CAS Number | 193140-43-1 | Multiple |

| Molecular Formula | C₇H₁₄N₂O₂ | Multiple |

| Molecular Weight | 158.20 g/mol | Multiple |

| IUPAC Name | 2-(pentan-1-imidamido)acetic acid | PubChem |

| Synonyms | (Pentanimidoylamino)acetic acid, 2-Pentanimidamidoacetic acid | Multiple |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Expected to be soluble in polar solvents | General knowledge |

Synthesis and Experimental Protocols

The primary documented synthesis of N-(1-iminopentyl)glycine is as an un-isolated intermediate. The following protocol is adapted from patent literature describing the synthesis of 2-butyl-4-chloro-5-formylimidazole.

In-Situ Formation of N-(1-iminopentyl)glycine and Subsequent Reaction

Objective: To synthesize 2-butyl-4-chloro-5-formylimidazole via the in-situ generation of N-(1-iminopentyl)glycine.

Materials:

-

Glycine

-

Methanolic sodium hydroxide solution

-

Methyl pentanimidate

-

Toluene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Formation of the Glycine Salt: To a freshly prepared methanolic sodium hydroxide solution, add glycine at 0-5°C and stir for 15 minutes.

-

Formation of N-(1-iminopentyl)glycine Intermediate: Add methyl pentanimidate to the suspension over 10-15 minutes at 0-5°C. Continue stirring at room temperature for 16 hours. This step leads to the in-situ formation of the sodium salt of N-(1-iminopentyl)glycine.

-

Solvent Exchange: Distill off the methanol under vacuum at a temperature below 50°C. Add toluene to the residue.

-

Vilsmeier-Haack Reaction: To the toluene suspension, add phosphorus oxychloride followed by the slow addition of N,N-dimethylformamide. Heat the reaction mixture to facilitate the formation of the Vilsmeier reagent and subsequent formylation and chlorination of the imidazole precursor.

-

Work-up and Isolation: Quench the reaction mixture in cold water. Adjust the pH and extract the product, 2-butyl-4-chloro-5-formylimidazole, with toluene. The organic layer is then washed, dried, and concentrated to yield the final product.

Logical Workflow for the Synthesis:

Biological Activity and Signaling Pathways

While several chemical suppliers list N-(1-iminopentyl)glycine as a neurotransmitter analog with agonist activity at NMDA and glycine receptors, there is a notable absence of publicly available, peer-reviewed scientific literature to substantiate these claims with quantitative data.

Putative Role as a Glycine and NMDA Receptor Agonist

Glycine itself is a major inhibitory neurotransmitter, primarily in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors which are ligand-gated chloride channels.[1] Additionally, glycine is a mandatory co-agonist at NMDA receptors, binding to the GluN1 subunit to permit receptor activation by glutamate.

The structural similarity of N-(1-iminopentyl)glycine to glycine, with the addition of a lipophilic iminopentyl group, suggests a potential interaction with these receptors. The imino group could potentially mimic the protonated amine of glycine, while the pentyl chain would significantly alter its steric and electronic properties.

Without experimental data, any discussion of its mechanism of action remains speculative. If it were to act as an agonist, it could potentially modulate neuronal excitability. However, the lack of research in this area suggests that either its activity is not significant or has not been a focus of investigation.

Hypothetical Signaling Pathway Involvement:

If N-(1-iminopentyl)glycine were to act as an NMDA receptor co-agonist, it would be involved in the complex signaling cascades initiated by NMDA receptor activation, which are crucial for synaptic plasticity, learning, and memory.

Conclusion and Future Directions

N-(1-iminopentyl)glycine is a molecule whose scientific identity is predominantly defined by its utility in organic synthesis, specifically as an intermediate in the production of losartan. Its "discovery" is a testament to the ingenuity of process chemistry. The claims of its biological activity as a neurotransmitter analog remain, at present, largely unsubstantiated by accessible scientific research.

For researchers and drug development professionals, N-(1-iminopentyl)glycine presents a curious case. Is it a overlooked neuromodulator, or is its biological activity insignificant? Future research could focus on:

-

De novo synthesis and isolation: A dedicated synthesis and full characterization of N-(1-iminopentyl)glycine would be the first step to enable thorough biological evaluation.

-

Receptor binding and functional assays: Quantitative in vitro assays are needed to determine its affinity and efficacy at NMDA and glycine receptors, as well as other potential targets.

-

In vivo studies: Should in vitro activity be confirmed, in vivo studies could explore its pharmacokinetic profile and potential physiological effects.

Until such studies are conducted, N-(1-iminopentyl)glycine will likely remain a molecule of interest primarily to synthetic organic chemists, a footnote in the history of a major pharmaceutical product, holding a yet-to-be-verified potential in the field of neuroscience.

References

Unraveling the Metabolic Significance of Pentanimidoylamino-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the potential metabolic role of Pentanimidoylamino-acetic acid. Due to the current scarcity of direct scientific literature on this specific compound, this paper focuses on the well-established metabolic pathway of creatine biosynthesis, for which this compound is a structural analog of a key intermediate, guanidinoacetic acid. By examining the creatine synthesis pathway, its enzymes, regulation, and associated quantitative data, we provide a framework for hypothesizing and investigating the potential interactions of this compound within this critical energetic pathway. This guide offers detailed experimental protocols and visual diagrams to facilitate future research into the biological significance of this and similar molecules.

Introduction

This compound, also known by its synonyms N-(1-iminopentyl)-glycine and 2-(1-aminopentylideneamino)acetic acid, is a chemical compound with the molecular formula C7H14N2O2[1]. Despite its defined chemical structure, a comprehensive review of the scientific literature reveals a notable absence of studies detailing its biological activity or its role in any metabolic pathways. This lack of direct evidence necessitates an inferential approach to understanding its potential physiological significance.

The structural similarity of this compound to guanidinoacetic acid (GAA), a critical intermediate in the biosynthesis of creatine, provides a strong basis for hypothesizing its potential involvement in this pathway. Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain[2][3]. Therefore, this guide will provide an in-depth exploration of the creatine biosynthesis pathway as a foundational framework for postulating the metabolic role of this compound. It is plausible that this compound could act as a substrate, inhibitor, or modulator of the enzymes involved in creatine synthesis.

This document aims to equip researchers, scientists, and drug development professionals with the necessary background, quantitative data, and experimental methodologies to investigate the potential metabolic impact of this compound and its analogs.

The Creatine Biosynthesis Pathway

Creatine is endogenously synthesized in a two-step process primarily involving the kidneys and the liver[4][5][6]. This pathway is crucial for replenishing the daily spontaneous degradation of creatine to creatinine, which is excreted in the urine at a rate of about 1-2% of the total creatine pool per day[7][8].

The two key enzymes in this pathway are:

-

L-Arginine:glycine amidinotransferase (AGAT): This mitochondrial enzyme catalyzes the first and rate-limiting step of creatine synthesis[3][9]. It transfers an amidino group from L-arginine to glycine, producing guanidinoacetic acid (GAA) and L-ornithine[3][10]. AGAT is predominantly expressed in the kidneys and pancreas[9].

-

Guanidinoacetate N-methyltransferase (GAMT): This enzyme, primarily found in the liver, catalyzes the second and final step[11]. It methylates GAA to form creatine, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor[11][12].

Creatine is then transported via the bloodstream to tissues with high energy requirements, where it is taken up by a specific sodium-dependent transporter[4][6].

Regulation of the Creatine Biosynthesis Pathway

The synthesis of creatine is tightly regulated to maintain cellular energy homeostasis. The primary regulatory mechanisms include:

-

Feedback Inhibition: The end-product of the pathway, creatine, acts as a feedback inhibitor of AGAT expression[3][13]. High intracellular creatine concentrations suppress the synthesis of AGAT, thereby downregulating the entire pathway[3].

-

Hormonal Control: The activity of AGAT can be influenced by hormones. For instance, growth hormone and thyroxine have been shown to induce AGAT activity, while estrogen can decrease its activity[3].

-

Substrate Availability: The availability of the precursor amino acids, arginine and glycine, can also influence the rate of creatine synthesis.

-

Inhibition by Ornithine: L-ornithine, a product of the AGAT reaction, can act as a competitive inhibitor of the enzyme[13][14].

The intricate regulation of this pathway underscores its importance in cellular bioenergetics.

Potential Role of this compound in the Creatine Biosynthesis Pathway

Given its structural resemblance to guanidinoacetic acid, this compound could potentially interact with the enzymes of the creatine biosynthesis pathway in several ways:

-

As a Substrate for GAMT: The N-iminopentyl group of this compound could potentially be recognized by GAMT, leading to its methylation and the formation of a novel creatine analog. The efficiency of this reaction would depend on the substrate specificity of GAMT.

-

As an Inhibitor of AGAT or GAMT: The compound might bind to the active site of either AGAT or GAMT, acting as a competitive or non-competitive inhibitor. This would lead to a decrease in the endogenous synthesis of creatine. Several substrate analogs are known to inhibit these enzymes[15][16].

-

As a Modulator of Enzyme Expression: It is also conceivable that this compound could indirectly affect the pathway by influencing the expression of the AGAT or GAMT genes.

To elucidate the precise role of this compound, detailed enzymatic and cellular assays are required.

Quantitative Data in Creatine Metabolism

The following tables summarize key quantitative data related to the creatine biosynthesis pathway, providing a baseline for comparative studies.

| Metabolite | Plasma Concentration (Human) | Reference |

| Guanidinoacetic Acid (GAA) | 2.4 µM (arterial) | [7] |

| Creatine | ~20-50 µM | [1] |

| Arginine | ~80-120 µM | [1] |

| Glycine | ~200-300 µM | [1] |

| Ornithine | ~50-80 µM | [1] |

| Enzyme | Tissue Location | Michaelis Constant (Km) | Inhibitors | Reference |

| AGAT | Kidney, Pancreas | Arginine: ~2-3 mM, Glycine: ~1-2 mM | Creatine (feedback), Ornithine | [13] |

| GAMT | Liver | GAA: ~20-50 µM, SAM: ~10-20 µM | S-adenosylhomocysteine, Guanidinopropionic acid |

Experimental Protocols

To investigate the role of this compound in the creatine biosynthesis pathway, the following experimental protocols are proposed.

Arginine:glycine Amidinotransferase (AGAT) Activity Assay

This protocol is designed to measure the activity of AGAT and to test the potential inhibitory effect of this compound.

Principle: The activity of AGAT is determined by measuring the formation of one of its products, ornithine or guanidinoacetic acid. A common method involves the use of radiolabeled or isotopically labeled substrates.

Materials:

-

Recombinant human or rat AGAT enzyme

-

L-[guanidino-¹⁵N₂]-Arginine

-

Glycine

-

This compound (test compound)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

LC-MS/MS system for product quantification

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, AGAT enzyme, L-[guanidino-¹⁵N₂]-Arginine, and glycine. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrates.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid or methanol).

-

Product Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the formation of L-[¹⁵N₂]-guanidinoacetate using a validated LC-MS/MS method[17].

-

Data Analysis: Calculate the rate of product formation and determine the IC₅₀ value for this compound if it exhibits inhibitory activity.

Guanidinoacetate N-methyltransferase (GAMT) Activity Assay

This protocol is designed to measure the activity of GAMT and to assess whether this compound can serve as a substrate or inhibitor.

Principle: The activity of GAMT is measured by quantifying the formation of creatine from GAA and SAM. This can be achieved using radiolabeled SAM or by detecting the formation of S-adenosylhomocysteine (SAH).

Materials:

-

Recombinant human or rat GAMT enzyme

-

Guanidinoacetic acid (GAA)

-

S-adenosyl-L-[methyl-³H]-methionine (radiolabeled SAM) or stable isotope-labeled GAA

-

This compound (test compound)

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

Scintillation counter or LC-MS/MS system

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, GAMT enzyme, GAA, and radiolabeled SAM. To test if this compound is a substrate, replace GAA with the test compound. For inhibition studies, include varying concentrations of this compound in the presence of GAA.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time.

-

Reaction Termination: Terminate the reaction by adding a stop solution.

-

Product Quantification: If using radiolabeled SAM, the formation of radiolabeled creatine can be quantified using scintillation counting after separation from unreacted SAM. Alternatively, the formation of creatine and SAH can be measured by LC-MS/MS[18].

-

Data Analysis: Determine the rate of creatine formation. If this compound is a substrate, determine the kinetic parameters (Km and Vmax). If it is an inhibitor, calculate the IC₅₀ value.

Visualizing Metabolic Pathways and Experimental Workflows

Creatine Biosynthesis Pathway

Caption: The two-step enzymatic pathway of creatine biosynthesis.

Regulation of AGAT Activity

Caption: Regulatory inputs controlling the activity of AGAT.

Hypothetical Experimental Workflow

Caption: Proposed workflow to investigate the metabolic role of this compound.

Conclusion

While direct evidence for the metabolic role of this compound is currently lacking, its structural similarity to guanidinoacetic acid strongly suggests a potential interaction with the creatine biosynthesis pathway. This technical guide provides a comprehensive overview of this vital metabolic route, including its key enzymes, regulatory mechanisms, and relevant quantitative data. The detailed experimental protocols and visual diagrams presented herein offer a clear roadmap for researchers to systematically investigate the biological activity of this compound. Elucidating the function of this and similar molecules could provide novel insights into cellular energy metabolism and potentially open new avenues for therapeutic intervention in diseases characterized by impaired energy homeostasis. Future studies are warranted to explore the hypotheses laid out in this guide and to ultimately define the metabolic significance of this compound.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. mdpi.com [mdpi.com]

- 3. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]

- 4. trace.tennessee.edu [trace.tennessee.edu]

- 5. researchgate.net [researchgate.net]

- 6. creatine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. memorial.scholaris.ca [memorial.scholaris.ca]

- 8. researchgate.net [researchgate.net]

- 9. karger.com [karger.com]

- 10. Determination of equilibria constants of arginine:glycine amidinotransferase (AGAT)-catalyzed reactions using concentrations of circulating amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 12. GAMT Enzyme, Guanidinoacate N-methyltransferase, Human GAMT Enzyme - Syd Labs [sydlabs.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. scbt.com [scbt.com]

- 16. scbt.com [scbt.com]

- 17. researchgate.net [researchgate.net]

- 18. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pentanimidoylamino-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanimidoylamino-acetic acid, also known by its synonyms Glycine, N-(1-iminopentyl)- and 2-(1-aminopentylideneamino)acetic acid, is an organic compound with the chemical formula C7H14N2O2. While primarily documented as a crucial intermediate in the synthesis of blockbuster pharmaceuticals, its structural similarity to biologically active N-acylglycines suggests potential for independent pharmacological investigation. This document provides comprehensive details on its established synthesis and proposes a framework for exploring its hypothetical biological activities.

Established Application: Chemical Intermediate

This compound serves as a key intermediate in the Vilsmeier reaction for the preparation of 2-butyl-4-chloro-5-formylimidazole. This imidazole derivative is a critical precursor for the synthesis of Losartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension.

Hypothetical Biological Applications

Due to a lack of direct biological studies on this compound, the following applications are proposed based on its structural analogy to the N-acylglycine class of lipid signaling molecules. N-acylglycines are known to play roles in various physiological processes, including pain, inflammation, and neurotransmission.

Potential areas of investigation include:

-

Anti-inflammatory Activity: N-acylglycines have demonstrated anti-inflammatory properties. This compound could potentially modulate inflammatory pathways in immune cells.

-

Enzyme Inhibition: Structurally similar compounds are known to interact with enzymes like fatty acid amide hydrolase (FAAH). This compound could be investigated as a potential inhibitor of enzymes involved in metabolic or signaling pathways.

-

Cytotoxicity and Anti-proliferative Effects: As a preliminary screening, its effect on the viability of various cell lines could be assessed to identify any potential for anti-cancer or cytotoxic activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from patent literature describing the synthesis of this compound as an intermediate.

Materials:

-

Glycine

-

Methanol

-

Water

-

30% Sodium hydroxide solution

-

Methyl pentanimidate (as a solution in toluene)

-

Toluene

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Prepare a suspension of glycine (0.25 mol) in a mixture of methanol (80 ml) and water (4.5 ml) in a reaction vessel.

-

Cool the suspension to 0°C using an ice bath.

-

Adjust the pH of the suspension to 9.6 by the dropwise addition of a 30% sodium hydroxide solution while stirring.

-

Slowly add a 42% solution of methyl pentanimidate in toluene (0.25 mol) to the cooled suspension over a period of 5-10 minutes, maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.

-

Filter the resulting suspension to collect the solid product.

-

Wash the filter cake with toluene (75 ml) to remove any unreacted starting materials and byproducts.

-

Dry the collected solid product under vacuum to yield this compound.

Expected Yield: Approximately 64% based on glycine.

Characterization: The purity and identity of the synthesized compound can be confirmed using techniques such as 1H-NMR spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay) - Hypothetical

This protocol describes a general method to assess the potential cytotoxic effects of this compound on a selected cell line (e.g., HeLa, HepG2).

Materials:

-

This compound

-

Selected cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette and plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS) and create serial dilutions to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250, 500 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (solvent only) and untreated control wells.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Assessment of Anti-inflammatory Activity (Nitric Oxide Production in Macrophages) - Hypothetical

This protocol outlines a method to evaluate the potential anti-inflammatory effects of the compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include control groups: untreated cells, cells treated with the compound alone, and cells treated with LPS alone.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by the compound compared to the LPS-only treated group.

Quantitative Data Summary

The following tables present a hypothetical summary of potential quantitative data that could be generated from the experimental protocols described above.

Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells (MTT Assay)

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| Control | 1.25 | 0.08 | 100 |

| 10 | 1.21 | 0.07 | 96.8 |

| 50 | 1.15 | 0.09 | 92.0 |

| 100 | 0.98 | 0.06 | 78.4 |

| 250 | 0.63 | 0.05 | 50.4 |

| 500 | 0.31 | 0.04 | 24.8 |

Table 2: Hypothetical Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Nitrite Concentration (µM) | Standard Deviation | % Inhibition of NO Production |

| Control | 1.2 | 0.1 | - |

| LPS (1 µg/mL) | 25.4 | 1.5 | 0 |

| LPS + Compound (10 µM) | 22.1 | 1.3 | 13.0 |

| LPS + Compound (50 µM) | 15.8 | 1.1 | 37.8 |

| LPS + Compound (100 µM) | 8.9 | 0.9 | 65.0 |

Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: Chemical synthesis workflow for this compound.

Diagram 2: Logical Workflow for Investigating Biological Activity

Caption: Proposed workflow for the biological evaluation of the compound.

Diagram 3: Hypothetical Signaling Pathway Modulation

Caption: Hypothetical modulation of an inflammatory signaling pathway.

Application Notes and Protocols for the Detection of N-(1-iminopentyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-iminopentyl)glycine is a small molecule of interest in various fields of research and development. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control purposes. This document provides detailed application notes and protocols for three distinct analytical methods for the detection and quantification of N-(1-iminopentyl)glycine in biological matrices: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a proposed Immunoassay approach.

These protocols are intended as a starting point for method development and will require validation for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of N-(1-iminopentyl)glycine in relatively clean sample matrices or at higher concentrations. The imino group may provide sufficient UV absorbance for detection. For enhanced sensitivity and specificity, a pre-column derivatization step can be incorporated.

Proposed HPLC-UV Method without Derivatization

Principle: Reversed-phase chromatography separates N-(1-iminopentyl)glycine from other components in the sample matrix. Detection is achieved by monitoring the UV absorbance of the analyte.

Experimental Protocol:

-

Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-